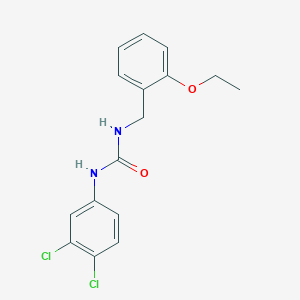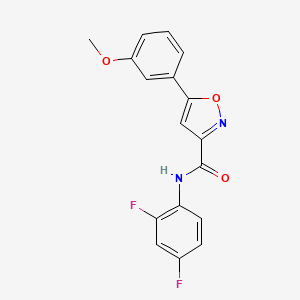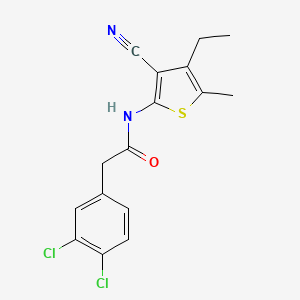![molecular formula C24H36N4O B6115910 2-[1-(1-Propan-2-ylpiperidin-4-yl)-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol](/img/structure/B6115910.png)
2-[1-(1-Propan-2-ylpiperidin-4-yl)-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(1-Propan-2-ylpiperidin-4-yl)-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol is a complex organic compound that features a piperidine ring, a piperazine ring, and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1-Propan-2-ylpiperidin-4-yl)-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions using reagents such as isopropyl bromide.
Formation of the Piperazine Ring: The piperazine ring is synthesized through nucleophilic substitution reactions.
Attachment of the Quinoline Moiety: The quinoline moiety is attached through a condensation reaction with a quinoline derivative.
Formation of the Ethanol Group: The ethanol group is introduced via reduction reactions using reagents such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the quinoline moiety, leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted piperidine and piperazine derivatives.
Scientific Research Applications
2-[1-(1-Propan-2-ylpiperidin-4-yl)-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent for neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(1-Propan-2-ylpiperidin-4-yl)-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets in the central nervous system. It may act as an agonist or antagonist at various neurotransmitter receptors, modulating neuronal activity and influencing physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(1-Methylpiperidin-4-yl)-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol
- 2-[1-(1-Ethylpiperidin-4-yl)-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol
Uniqueness
2-[1-(1-Propan-2-ylpiperidin-4-yl)-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol is unique due to the presence of the isopropyl group, which may influence its pharmacokinetic and pharmacodynamic properties, potentially leading to different therapeutic effects and applications compared to its analogs.
Properties
IUPAC Name |
2-[1-(1-propan-2-ylpiperidin-4-yl)-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O/c1-19(2)27-12-9-22(10-13-27)28-15-14-26(18-23(28)11-16-29)17-21-8-7-20-5-3-4-6-24(20)25-21/h3-8,19,22-23,29H,9-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMKIIAXWUVUBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N2CCN(CC2CCO)CC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-3H-BENZO[F]CHROMEN-3-ONE](/img/structure/B6115838.png)
![ETHYL 2-(5-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE](/img/structure/B6115846.png)
![N-[2-(1H-imidazol-1-yl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6115847.png)

![(E)-3-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-[3-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE](/img/structure/B6115865.png)
![3-[(3-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B6115867.png)
![ethyl 4-{[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]amino}-1-piperidinecarboxylate](/img/structure/B6115869.png)
![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6115888.png)
![N,N-diallyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6115897.png)
![ethyl 1-{[1-(aminocarbonyl)cyclopropyl]carbonyl}-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6115898.png)

![1-[cyclohexyl(methyl)amino]-3-(2-{[[(1,3-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6115913.png)

